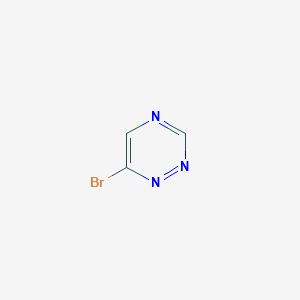

6-Bromo-1,2,4-triazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3/c4-3-1-5-2-6-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBHYMSIPSWORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 1,2,4 Triazine

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto a pre-existing 1,2,4-triazine (B1199460) ring system. The success and regioselectivity of this approach are highly dependent on the nature of the starting material and the brominating agent employed.

Bromination of 1,2,4-Triazine Derivatives

The direct bromination of substituted 1,2,4-triazine derivatives is a key method for synthesizing 6-bromo-1,2,4-triazines. The reaction's feasibility is often influenced by the electronic properties of the substituents already present on the triazine ring. Electron-donating groups can activate the ring towards electrophilic substitution, facilitating the introduction of a bromine atom.

A notable example is the bromination of 3-amino-5-aryl-1,2,4-triazine derivatives. In this process, the triazine substrate is treated with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), to yield the corresponding 6-bromo product. nih.gov The reaction is typically conducted in a polar aprotic solvent.

Table 1: Bromination of a 1,2,4-Triazine Derivative

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|

Bromination of 3-Amino-1,2,4-triazine

The presence of an amino group at the 3-position of the 1,2,4-triazine ring influences the reactivity of the heterocyclic system. This substituent affects the electron density distribution within the ring, directing the regioselectivity of electrophilic attack. The bromination of 3-amino-1,2,4-triazine can be achieved using elemental bromine or other brominating agents. researchgate.net

For instance, the reaction of 3-amino-1,2,4-triazine with bromine (Br₂) in a mixed solvent system of methanol (B129727) and water at room temperature provides a pathway to introduce a bromine atom onto the triazine core. researchgate.net Similarly, N-Bromosuccinimide (NBS) serves as an effective reagent for the bromination of 3-amino-1,2,4-triazine derivatives, typically affording the 6-bromo product with good yields. nih.gov

Bromination of 6-Azauracil (B101635) Precursors

6-Azauracil, systematically named 1,2,4-triazine-3,5(2H,4H)-dione, is another important precursor for the synthesis of 6-bromo-1,2,4-triazine derivatives. nih.gov The brominated form of this compound, this compound-3,5(2H,4H)-dione, serves as a versatile starting material for the synthesis of various D-amino acid oxidase (DAAO) inhibitors. nih.gov The synthesis of these inhibitors often begins with the alkylation of this compound-3,5(2H,4H)-dione at the 2-position, highlighting the utility of the brominated azauracil core as a key synthetic intermediate. nih.gov

Regioselective Bromination Strategies

The bromination of 1,2,4-triazine derivatives often exhibits a high degree of regioselectivity, with the bromine atom preferentially substituting at the C6 position. This selectivity is governed by the electronic nature of the 1,2,4-triazine ring, which is an electron-deficient heterocycle. The nitrogen atoms withdraw electron density, making the carbon atoms less susceptible to electrophilic attack than those in benzene (B151609).

However, the C5 and C6 positions are generally less electron-deficient than the C3 position. When a substituent is present, such as an amino group at C3 or an aryl group at C5, it further influences the electron distribution. In the case of 3-amino-5-phenyl-1,2,4-triazine, electrophilic attack by a bromonium ion (Br⁺), generated from NBS, is directed to the C6 position. nih.gov This outcome suggests that the C6 position is the most nucleophilic carbon atom on the ring, leading to the regioselective formation of the 6-bromo derivative. nih.govnih.gov

Indirect Synthetic Routes

Indirect methods for synthesizing this compound involve the transformation of a different functional group, most commonly an amino group, into a bromine atom. These multi-step pathways often utilize classic organic reactions adapted for heterocyclic systems.

Isoamyl Nitrite-Mediated Deamination

An important indirect route for introducing a bromine atom onto the 1,2,4-triazine ring is through a deaminative bromination process, which is analogous to the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This method involves the conversion of an amino-substituted triazine, such as 6-amino-1,2,4-triazine, into a diazonium salt, which is then displaced by a bromide ion.

The diazotization is typically carried out using a nitrite (B80452) source under acidic conditions. Isoamyl nitrite is a particularly useful reagent for this transformation as it allows the reaction to be performed under non-aqueous or aprotic conditions. researchgate.net The process involves the reaction of the amino-triazine with isoamyl nitrite in the presence of a bromine source like hydrobromic acid (HBr) or a bromoform. wikipedia.orgresearchgate.net The in situ generated triazinyldiazonium salt is unstable and readily decomposes, releasing nitrogen gas and allowing for the substitution by a bromide ion to form the desired this compound.

Table 2: General Scheme for Isoamyl Nitrite-Mediated Deaminative Bromination

| Substrate | Reagents | Key Intermediate | Product |

|---|

This method is advantageous for synthesizing compounds where direct bromination might be difficult or lead to undesired side reactions.

Continuous Flow Chemistry in Industrial Production

Continuous flow chemistry represents a significant advancement over traditional batch processing for the manufacture of chemical compounds, offering enhanced safety, efficiency, and scalability. While specific industrial-scale continuous flow processes for this compound are not extensively detailed in publicly available literature, the principles and advantages of this technology have been demonstrated for structurally related heterocyclic compounds.

Synthesis of Key Intermediates and Precursors

The synthesis of functionalized this compound derivatives often relies on the preparation of key intermediates. These precursors are designed to allow for further chemical modification, enabling the construction of more complex molecules.

A common pathway to synthesize 6-bromo-5-aryl-1,2,4-triazin-3-amine derivatives involves the direct bromination of a 5-aryl-1,2,4-triazin-3-amine precursor. This electrophilic substitution reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent.

The reaction is generally carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The starting 5-aryl-1,2,4-triazin-3-amine is dissolved in DMF and cooled to a low temperature, often around -25 °C, before the dropwise addition of a solution of NBS in DMF. acs.org The reaction is then allowed to warm to room temperature and stirred overnight. acs.org Upon completion, the mixture is worked up by pouring it into a saturated bicarbonate solution and extracting the product with an organic solvent like diethyl ether. acs.org This method provides a reliable route to the desired 6-bromo derivatives, which are valuable intermediates for further functionalization, for example, through palladium-catalyzed cross-coupling reactions. acs.org

Table 1: Synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine acs.org

| Parameter | Details |

| Starting Material | 5-phenyl-1,2,4-triazin-3-amine |

| Reagent | N-bromosuccinimide (NBS) |

| Solvent | N,N-dimethylformamide (DMF) |

| Reaction Temperature | Cooled to -25 °C, then warmed to room temperature |

| Reaction Time | Overnight |

| Work-up | Poured into saturated bicarbonate solution, extracted with diethyl ether |

| Product | 6-Bromo-5-phenyl-1,2,4-triazin-3-amine |

The intermediate this compound-3,5(2H,4H)-dione is a key building block for various pharmaceutical compounds. Its synthesis is typically achieved through the direct bromination of the parent 1,2,4-triazine-3,5(2H,4H)-dione ring.

In a representative procedure, 1,2,4-triazine-3,5(2H,4H)-dione is treated with elemental bromine in water. rsc.org The reaction mixture is heated, for example at 60°C, for several hours to facilitate the bromination at the 6-position of the triazine ring. rsc.org After the reaction is complete, the excess bromine and acidic byproducts are neutralized. This is often done by slowly adding the reaction mixture to an aqueous ammonia (B1221849) solution until the pH reaches approximately 5. rsc.org The product is then isolated by extraction with an organic solvent such as ethyl acetate. After drying and concentrating the organic phases, this compound-3,5(2H,4H)-dione is obtained as a solid with a high yield, often exceeding 90%. rsc.org This intermediate is used in subsequent reactions, such as alkylation at the N2 position, to create a diverse range of derivatives.

Table 2: Synthesis of this compound-3,5(2H,4H)-dione rsc.org

| Parameter | Details |

| Starting Material | 1,2,4-Triazine-3,5(2H,4H)-dione |

| Reagent | Bromine (Br₂) |

| Solvent | Water |

| Reaction Temperature | 60 °C |

| Reaction Time | 10 hours |

| Work-up | Neutralization with aqueous ammonia to pH 5, extraction with ethyl acetate |

| Product | This compound-3,5(2H,4H)-dione |

| Yield | ~93% |

The synthetic pathway for the specific preparation of 3-amino-6-bromo-1,2,4-triazin-5(2H)-one is not well-documented in the reviewed scientific literature. While syntheses for related structures such as 3-amino-6-bromo-1,2,4-triazine and this compound-3,5(2H,4H)-dione are established, a direct and detailed method for this particular intermediate could not be identified in the available sources.

Reactivity and Mechanistic Investigations of 6 Bromo 1,2,4 Triazine

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a hallmark reaction of the 6-Bromo-1,2,4-triazine scaffold. The electron-poor environment of the triazine ring, coupled with the presence of a good leaving group (bromide), facilitates the displacement of the bromine atom by a wide range of nucleophiles.

The bromine atom at the C6 position can be readily displaced by a variety of nucleophilic species. This reactivity allows for the straightforward introduction of diverse functional groups onto the 1,2,4-triazine (B1199460) core. Common nucleophiles that effectively participate in these substitution reactions include amines, alkoxides, and thiols. nih.govmdpi.com

Amines: Primary and secondary amines react with this compound, typically in the presence of a base, to yield 6-amino-1,2,4-triazine derivatives.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, serve as potent oxygen-based nucleophiles, leading to the formation of 6-alkoxy-1,2,4-triazines.

Thiols: Sulfur-based nucleophiles, like thiolates, react efficiently to produce 6-(alkylthio)- or 6-(arylthio)-1,2,4-triazines. reading.ac.uk

The table below summarizes representative nucleophilic substitution reactions on this compound.

| Nucleophile | Example | Product | Typical Conditions |

|---|---|---|---|

| Amine | Morpholine | 6-(Morpholin-4-yl)-1,2,4-triazine | Base (e.g., K₂CO₃ or DIEA), Solvent (e.g., DMF, Dioxane), Heat |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-1,2,4-triazine | Methanol (B129727) (MeOH), Room Temperature or Heat |

| Thiol | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-1,2,4-triazine | Solvent (e.g., THF, DMF), Room Temperature |

The displacement of bromine by ammonia (B1221849) proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. nih.gov This process occurs in two distinct steps:

Nucleophilic Addition: The ammonia molecule, acting as the nucleophile, attacks the electrophilic carbon atom at the C6 position. This attack breaks the aromaticity of the triazine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively stabilized by delocalization across the electronegative nitrogen atoms (N1, N2, and N4) of the ring through resonance. This stabilization is crucial for the feasibility of the reaction.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the bromide ion. The C-Br bond breaks, and the bromide departs as the leaving group, resulting in the final product, 6-amino-1,2,4-triazine.

This two-step mechanism is characteristic of nucleophilic substitutions on highly electron-deficient aromatic systems. khanacademy.org

Electrophilic Substitution Patterns

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is strongly deactivated towards electrophilic attack. Electrophilic Aromatic Substitution (EAS) reactions are therefore challenging and generally require harsh conditions, if they proceed at all.

The three nitrogen atoms in the 1,2,4-triazine ring act as powerful electron-withdrawing groups, significantly reducing the nucleophilicity of the ring's carbon atoms. wikipedia.org This deactivation makes the ring much less reactive than benzene (B151609) towards electrophiles. lumenlearning.com

When considering the available positions for electrophilic attack on this compound (C3 and C5), the directing effects are governed by the relative stability of the cationic intermediate (sigma complex or arenium ion) that would be formed upon attack at each position.

The Triazine Core: The nitrogen atoms strongly deactivate all carbon positions. Quantum chemical calculations suggest that among the available carbons on an unsubstituted 1,2,4-triazine, the C5 position is the least electron-deficient and therefore the most probable site for electrophilic attack. researchgate.net Attack at this position results in a more stable cationic intermediate compared to attack at C3.

In this compound, the C5 position is ortho to the bromine atom. Therefore, the directing effect of the bromine substituent aligns with the inherent preference of the triazine ring for electrophilic attack at C5. This synergy reinforces the C5 position as the most likely, though still highly disfavored, site for substitution.

The regioselectivity of any potential electrophilic aromatic substitution on this compound is a direct outcome of the combined directing effects. The C5 position is favored for two key reasons:

It is the least deactivated position by the electron-withdrawing triazine core.

It is the ortho position relative to the ortho, para-directing bromo substituent.

Consequently, if an electrophilic substitution reaction were to be forced under vigorous conditions, the major product would be the 5-substituted-6-bromo-1,2,4-triazine. Attack at the C3 position is significantly less likely due to the greater deactivation at that site and the lack of any stabilizing influence from the bromine atom.

Metal-Catalyzed Transformations

The presence of a halogen atom on the 1,2,4-triazine ring, specifically a bromine at the 6-position, opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The reactivity of the C-Br bond in this compound is influenced by the electronic nature of the triazine ring and the position of the bromine substituent.

Influence of Bromine on Stability in Metal-Catalyzed Processes

The stability of this compound in metal-catalyzed processes is a crucial factor for its successful application in synthesis. The 1,2,4-triazine ring is an electron-deficient system due to the presence of three nitrogen atoms. This electron deficiency can influence the stability of the molecule and its intermediates in a catalytic cycle.

The bromine atom, being an electronegative substituent, further withdraws electron density from the triazine ring through an inductive effect. This increased electron deficiency can enhance the stability of the triazine ring towards oxidative degradation under certain catalytic conditions. However, the electron-deficient nature of the ring also makes it more susceptible to nucleophilic attack, which can be a competing reaction pathway in the presence of strong nucleophiles used in some coupling reactions.

In the context of palladium-catalyzed cross-coupling reactions, the stability of the organopalladium intermediates is paramount. The electron-withdrawing nature of the triazine ring, augmented by the bromine atom, can stabilize the Pd(II) intermediate formed after oxidative addition of the C-Br bond to a Pd(0) complex. This stabilization can prevent premature decomposition of the intermediate, allowing for the subsequent steps of the catalytic cycle to proceed efficiently.

Role of Bromine Position in Directing Catalytic Reactions

The position of the bromine atom at the C6-position of the 1,2,4-triazine ring is a key determinant of its reactivity and the regioselectivity of catalytic reactions. In polyhalogenated heterocyclic systems, the site of metal-catalyzed cross-coupling is often dictated by the relative reactivity of the different C-X bonds. Generally, the reactivity follows the order C-I > C-Br > C-Cl, which is related to the bond dissociation energies.

In the case of a monobrominated substrate like this compound, the primary role of the bromine's position is to define the point of new bond formation. The C6-position is one of the three carbon atoms in the triazine ring, and its electronic environment is influenced by the adjacent nitrogen atoms. The nitrogen atoms at positions 1 and 2 are in close proximity to the C6-carbon, exerting a strong electron-withdrawing effect.

This electronic environment makes the C6-Br bond susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0), which is the initial step in many cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. The electron deficiency at C6 facilitates this step.

While there is a lack of specific studies on the directing effects in catalytic reactions of substituted 6-Bromo-1,2,4-triazines, general principles of electrophilic aromatic substitution can provide some insight. In electrophilic aromatic substitution, the existing substituents on a ring direct the incoming electrophile to specific positions. kit.eduacs.org Although cross-coupling reactions are not electrophilic aromatic substitutions, the electronic properties of the ring, influenced by substituents, still play a crucial role. If other positions on the 1,2,4-triazine ring were to be functionalized, the bromine at C6, being a deactivating but ortho-, para-directing group in classical aromatic chemistry, would influence the regiochemical outcome of such reactions. However, in the context of cross-coupling, its primary role is that of a leaving group.

The table below summarizes various metal-catalyzed cross-coupling reactions that have been successfully applied to bromo-substituted azaheterocycles, which can be considered analogous to the expected reactivity of this compound.

| Reaction | Catalyst System | Coupling Partner | Product Type | Analogous Substrate Example |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 / Base | Arylboronic acid | 6-Aryl-1,2,4-triazine | 4-Bromo-6H-1,2-oxazine |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI / Base | Terminal alkyne | 6-Alkynyl-1,2,4-triazine | 4-Bromo-6H-1,2-oxazine |

| Heck Coupling | Pd(OAc)2 / Ligand / Base | Alkene | 6-Alkenyl-1,2,4-triazine | 6-Bromo[2,3-d]thienopyrimidine |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Ligand / Base | Amine | 6-Amino-1,2,4-triazine derivative | 2-Bromopyridine |

Cycloaddition Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron demand Diels-Alder (IEDDA) reactions. This reactivity provides a powerful tool for the synthesis of a variety of other heterocyclic systems. The presence of a bromine atom at the 6-position can further modulate this reactivity.

Inverse Electron Demand Diels-Alder Reactions Involving this compound

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an IEDDA reaction, this electronic demand is reversed, with an electron-poor diene reacting with an electron-rich dienophile. 1,2,4-Triazines are classic examples of electron-poor dienes suitable for IEDDA reactions. nih.gov

The reaction of a 1,2,4-triazine with a dienophile, such as an enamine or an ynamine, typically proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the expulsion of a molecule of nitrogen (N₂). This sequence results in the formation of a substituted pyridine (B92270) ring. The bromine atom at the 6-position of this compound is expected to influence the reaction in two main ways:

Electronic Effect: As an electron-withdrawing group, the bromine atom further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring. This reduction in the LUMO energy brings it closer to the energy of the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile, leading to a smaller HOMO-LUMO gap and, consequently, an increased reaction rate. Studies on substituted 1,2,3-triazines have shown that electron-withdrawing substituents can significantly enhance the cycloaddition reactivity. acs.orgwhiterose.ac.uk

Regioselectivity: The position of the bromine atom can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The initial cycloaddition can occur in two possible orientations. The electronic and steric properties of the bromine substituent will favor one orientation over the other, leading to a specific substitution pattern in the final pyridine product.

The general scheme for the IEDDA reaction of this compound is depicted below, showing the formation of a substituted bromopyridine. These products can then be further functionalized using the metal-catalyzed cross-coupling reactions discussed previously.

Strain-promoted IEDDA reactions (SPIEDAC) of 1,2,4-triazines with strained alkynes, such as bicyclononynes, have also been reported as a bioorthogonal reaction. nih.gov This suggests that this compound could also participate in such rapid, low-temperature cycloadditions.

The following table presents representative examples of IEDDA reactions with analogous azaheterocyclic systems, illustrating the types of dienophiles and resulting products.

| Aza-diene | Dienophile | Reaction Conditions | Product |

|---|---|---|---|

| 1,2,4,5-Tetrazine | Strained alkene | Room Temperature | Dihydropyridazine (B8628806) |

| 1,2,3-Triazine | Enamine | Mild Conditions | Pyridine |

| 1,2,4-Triazine | Ynamine | Elevated Temperature | Pyridine |

| 5-Bromo-1,2,3-triazine | Amidine | Room Temperature | Pyrimidine |

Reactivity in [3+3] Cycloaddition Reactions

The participation of 1,2,4-triazines as a three-atom component in [3+3] cycloaddition reactions is not a well-documented area of their reactivity. While there are numerous examples of the synthesis of 1,2,4-triazines using [3+3] annulation strategies, where other synthons are combined to build the triazine ring, the use of a pre-formed 1,2,4-triazine as a reactant in a [3+3] cycloaddition is not commonly reported in the literature. acs.org

A [3+3] cycloaddition would involve the 1,2,4-triazine ring providing a three-atom fragment to react with another three-atom component to form a new six-membered ring. For this compound to participate in such a reaction, a specific set of bonds within the triazine ring would need to be cleaved and reformed in a concerted or stepwise manner.

Given the inherent stability of the aromatic 1,2,4-triazine ring, such a reaction pathway would likely require significant activation, either through thermal or photochemical means, or through the use of a specific catalyst that can facilitate the necessary bond reorganization. The more prevalent reactivity profile of 1,2,4-triazines is dominated by their behavior as 4π components in [4+2] cycloadditions (IEDDA reactions) or as substrates for nucleophilic aromatic substitution.

Based on the available scientific literature, there is no specific information or established methodology for the [3+3] cycloaddition reactions of this compound. This represents an area that is currently unexplored and could be a subject for future research to expand the synthetic utility of this class of compounds.

Advanced Mechanistic Studies

Advanced mechanistic studies, including computational and kinetic investigations, are essential for a deep understanding of the reactivity of this compound. While specific studies on this exact molecule are limited, insights can be drawn from theoretical work on the parent 1,2,4-triazine and related systems.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the mechanism of IEDDA reactions of 1,2,4-triazines. sigmaaldrich.com These studies help to elucidate the nature of the transition states, the reaction energetics, and the factors controlling regioselectivity. For the reaction of 1,2,4-triazine with alkenes and alkynes, DFT calculations can establish the relative reactivities and stereochemical outcomes. sigmaaldrich.com

Such studies have shown that the cycloaddition can proceed through either a concerted or a stepwise mechanism, depending on the substituents on both the triazine and the dienophile, as well as the reaction solvent. For instance, in the reaction of 1,2,3-triazines with enamines, the reaction mechanism can shift from concerted to stepwise. whiterose.ac.uk

For this compound, computational studies could provide valuable information on:

The Transition State Geometry: Modeling the transition state of the IEDDA reaction would reveal the extent of bond formation and breaking at this critical point of the reaction coordinate.

Activation Energies: Calculation of the activation energy barriers for different reaction pathways and with different dienophiles would allow for a quantitative prediction of reactivity and selectivity. The electron-withdrawing effect of the bromine atom is expected to lower the activation barrier for IEDDA reactions.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a powerful tool for understanding cycloaddition reactions. Computational methods can accurately calculate the energies and coefficients of the HOMO of the dienophile and the LUMO of the this compound. The interaction between these orbitals governs the reactivity and regioselectivity of the reaction.

Kinetic studies, which involve measuring the rate of a reaction under various conditions, can provide experimental validation for the mechanisms proposed by computational studies. For example, by monitoring the reaction of this compound with a series of dienophiles with varying electronic properties, a Hammett analysis could be performed to quantify the electronic demand of the reaction.

Investigation of Initial Addition, Ring Opening, and Cyclization Steps

The SN(ANRORC) mechanism is a multi-step process, and understanding each phase is critical to predicting the final product and reaction kinetics.

Initial Addition: The first step is the nucleophilic addition to the 1,2,4-triazine ring. For a this compound, the nucleophile can potentially attack at several carbon atoms. The precise site of attack is a subject of mechanistic investigation and is likely influenced by the nature of the nucleophile and the reaction conditions. Computational studies on related triazine systems can provide insights into the most favorable site of initial addition.

Ring Opening: Following the initial addition, the key step that defines the ANRORC mechanism is the opening of the triazine ring. This is typically facilitated by the cleavage of a nitrogen-carbon or nitrogen-nitrogen bond, leading to a highly reactive open-chain intermediate. The formation of this intermediate is a significant departure from the more common SNAr pathway. The driving force for the ring opening is often the formation of a more stable or reactive species that can undergo subsequent transformations.

Cyclization: The final step of the ANRORC mechanism is the intramolecular cyclization of the open-chain intermediate to form a new heterocyclic ring. This recyclization may lead to the original ring system with the nucleophile incorporated, or it can result in a rearranged product, a so-called "degenerate ring transformation." The regiochemistry of the cyclization is dependent on the structure of the open-chain intermediate and the relative reactivity of its terminal functional groups.

While specific experimental data and detailed mechanistic tables for this compound are not extensively reported, the general principles derived from studies on other halo-1,2,4-triazines and related heterocyclic systems provide a framework for understanding its reactivity. Further dedicated research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be invaluable in fully elucidating the nuanced mechanistic pathways of this important heterocyclic compound.

Derivatization and Functionalization Strategies of 6 Bromo 1,2,4 Triazine

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to modify the 6-position of the 1,2,4-triazine (B1199460) ring. The electron-deficient nature of the 1,2,4-triazine ring enhances the reactivity of the bromo substituent in these transformations.

Suzuki-Miyaura Coupling for Aryl- and Heteroaryl-Substituted Triazines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds. While specific studies on 6-bromo-1,2,4-triazine are not extensively detailed in the provided search results, the successful application of this methodology to other bromo-triazines and related nitrogen-containing heterocycles provides a strong basis for its feasibility. uzh.chresearchgate.net

The general approach involves the reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the electronic properties of the coupling partners. For instance, electron-rich arylboronic acids may couple efficiently under anhydrous conditions, while electron-deficient ones might require aqueous conditions.

A variety of aryl and heteroaryl groups can be introduced at the 6-position of the 1,2,4-triazine core using this method, leading to a diverse library of substituted triazines. These products are of interest in medicinal chemistry and materials science due to the prevalence of the 1,2,4-triazine scaffold in biologically active molecules. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 |

| Pd(OAc)₂ | SPhos | CsF | Isopropanol | 80 |

| PdCl₂(dppf) | - | Na₂CO₃ | Dioxane/H₂O | Reflux |

This table presents typical conditions used for Suzuki-Miyaura couplings of various bromo-heterocycles, which can be adapted for this compound.

Sonogashira Coupling for Ethynyl-Substituted Triazines

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The introduction of an ethynyl (B1212043) group onto the 1,2,4-triazine ring opens up further possibilities for derivatization through reactions of the alkyne functionality.

An efficient route for the synthesis of asymmetrically disubstituted alkyltetrazines has been described based on the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes, highlighting the applicability of this reaction to closely related heterocyclic systems. rsc.org The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine) which also serves as the solvent. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₄ | CuI | Et₃N | THF or Et₃N |

| PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | DMF |

This table outlines common conditions for Sonogashira coupling reactions.

Palladium-Catalyzed, Copper-Mediated Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction is a mechanistically unique transformation that allows for the coupling of thioesters with boronic acids to produce ketones, catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate. libretexts.orgnih.gov This reaction proceeds under neutral conditions and is particularly useful when traditional cross-coupling methods fail. nih.gov

It is important to note that the direct Liebeskind-Srogl coupling of this compound is not the typical application of this reaction, as the substrate is a bromo-heterocycle and not a thioester. However, this methodology becomes highly relevant for derivatives of this compound where the bromine has been substituted with a thioether group. For instance, a palladium(II)-catalyzed, copper(I)-mediated Liebeskind-Srogl cross-coupling has been successfully applied for the C-6 arylation/alkenylation of 8-substituted 6-thiophenylpurines with various boronic acids. researchgate.net This suggests that a 6-thioalkyl- or 6-thioaryl-1,2,4-triazine, which could potentially be synthesized from this compound, would be a suitable substrate for this reaction.

Cross-Coupling with Boronic Acids and Analogs

This section largely overlaps with the Suzuki-Miyaura coupling discussed in 4.1.1, as boronic acids are the most common organoboron reagents used in this reaction. The versatility of the Suzuki-Miyaura reaction allows for the use of a wide range of boronic acids, including those with various functional groups, to be coupled with this compound. researchgate.net Both electron-rich and electron-poor aryl and heteroaryl boronic acids can be employed, providing access to a vast chemical space of 6-substituted 1,2,4-triazines. uzh.ch

The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, are critical and need to be optimized for each specific substrate combination. For example, sterically hindered boronic acids might require more active catalyst systems or higher reaction temperatures. nih.gov

Substitution and Alkylation Reactions

Beyond cross-coupling reactions, the bromine atom at the 6-position of the 1,2,4-triazine ring can also be displaced through nucleophilic substitution reactions, allowing for the introduction of various heteroatom-containing functional groups.

Replacement of Bromine with Benzyloxy Groups

A notable example of a nucleophilic substitution reaction is the replacement of the bromine atom with a benzyloxy group. This transformation is particularly useful for introducing a protected hydroxyl group, which can be deprotected in a subsequent step if desired.

In the synthesis of novel d-amino acid oxidase inhibitors, the 6-bromo group of 2-substituted this compound-3,5(2H,4H)-dione derivatives was successfully replaced by a benzyloxy group. acs.org This was achieved by treating the bromo-triazine with benzyl (B1604629) alcohol in the presence of potassium carbonate at an elevated temperature. acs.org

Table 3: Reaction Conditions for Benzyloxylation

| Reagents | Base | Temperature (°C) |

| Benzyl alcohol | K₂CO₃ | 150 |

This table details the specific conditions used for the replacement of the 6-bromo group with a benzyloxy group in a 1,2,4-triazine-3,5(2H,4H)-dione system. acs.org

This reaction demonstrates a straightforward method for the introduction of an oxygen-based substituent at the 6-position, further expanding the synthetic toolbox for the derivatization of the 1,2,4-triazine scaffold.

Alkylation at Nitrogen Positions of the Triazine Ring

Alkylation at the nitrogen atoms of the 1,2,4-triazine ring is a fundamental strategy for introducing molecular diversity and modifying the electronic properties of the heterocycle. The positions of the nitrogen atoms (N1, N2, and N4) offer multiple sites for substitution, with the regioselectivity of the reaction often dictated by the substituents already present on the triazine core and the reaction conditions employed.

In the case of this compound-3,5(2H,4H)-dione, a derivative of the parent compound, alkylation has been shown to proceed selectively at the 2-position. The use of alkyl halides in the presence of bis(trimethylsilyl)acetamide (BSA) in acetonitrile (B52724) facilitates the introduction of various alkyl groups onto the N2 atom of the triazine dione (B5365651) ring. nih.gov This method provides a reliable route to a range of 2-substituted derivatives. nih.gov

Another significant alkylation strategy involves the direct N1-alkylation of 1,2,4-triazines to generate N1-alkyl 1,2,4-triazinium salts. thieme-connect.comacs.orgclockss.org This transformation is notable because the resulting triazinium salts are significantly more reactive in bioorthogonal reactions with strained alkynes, showing a reactivity increase of up to three orders of magnitude compared to the parent 1,2,4-triazines. thieme-connect.comacs.org This enhanced reactivity makes them valuable reagents in chemical biology, particularly for peptide and protein modification. thieme-connect.com The positive charge introduced by N1-alkylation also improves water solubility and cell permeability, which is advantageous for intracellular labeling applications. thieme-connect.comclockss.org

Table 1: Examples of N-Alkylation of 1,2,4-Triazine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound-3,5(2H,4H)-dione | RI or RBr, BSA, acetonitrile, 82 °C | 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | nih.gov |

Regioselective Alkylation Methods for Triazinium Salts

The formation of N1-alkyl 1,2,4-triazinium salts is itself a regioselective process. Research has demonstrated that the selective alkylation of 1,2,4-triazines at the N1 position yields the corresponding stable triazinium salts. clockss.org This regioselectivity is a key feature, as it produces a specific isomer with enhanced reactivity for subsequent transformations. These positively charged N1-alkyl triazinium salts are stable under biological conditions and are highly reactive toward strained alkynes, making them a valuable addition to the tools available for bioorthogonal chemistry. clockss.org The methods for achieving this regioselective N1-alkylation provide a powerful route to functionalized triazinium compounds that can be used for efficient bioconjugation. thieme-connect.com

Functional Group Interconversions

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation is a widely used method for the removal of protecting groups in organic synthesis, and it has been successfully applied to derivatives of this compound. Specifically, this technique is effective for the deprotection of benzyloxy groups. In syntheses starting from 2-substituted this compound-3,5(2H,4H)-diones, a benzyloxy group can be introduced to replace the 6-bromo substituent. nih.gov This benzyloxy group can later be removed by catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in methanol (B129727) at room temperature to yield the desired 6-hydroxy derivative. nih.gov This deprotection step is crucial for accessing the final target compounds in multi-step synthetic sequences. nih.gov

Oxidation Reactions

Oxidation reactions provide a pathway to introduce new functional groups and modify the electronic structure of the 1,2,4-triazine ring. One approach involves the formation of N-oxides. The oxidation of 3-aminotriazine 1-oxides with reagents like peracetic acid or trifluoroperacetic acid can yield the corresponding 1,4-dioxides, also known as TTOs. nih.gov This methodology has been extensively used in the synthesis of tricyclic triazine 1,4-dioxides. nih.gov

Another type of oxidation targets substituents on the triazine ring. For instance, a 6-acetyl-1,2,4-triazine derivative can be converted into a 1,2,4-triazin-6-yl-glyoxal. koreascience.kr The synthesis involves the bromination of the acetyl group to form a 6-bromoacetyl intermediate, which is then converted to a nitrate (B79036) ester with silver nitrate (AgNO₃). Subsequent hydrolysis yields the desired glyoxal. koreascience.kr This transformation introduces a highly reactive 1,2-dicarbonyl functionality, which serves as a valuable intermediate for the synthesis of more complex molecules like 6,5'-bis-1,2,4-triazinyls. koreascience.kr Furthermore, dihydro-1,2,4-triazine intermediates formed during certain synthetic routes can be oxidized to the aromatic 1,2,4-triazines using manganese dioxide (MnO₂). acs.org

Synthesis of Fused Ring Systems

Regioselective Synthesis of Imidazo[5,1-c]nih.govkoreascience.krmdpi.comtriazine-3,6-dione Derivatives

The synthesis of fused heterocyclic systems is a major area of medicinal chemistry, and derivatives of 1,2,4-triazine are valuable precursors for such structures. A regioselective pathway has been developed for the synthesis of 7,8-dihydroimidazo[5,1-c] nih.govkoreascience.krmdpi.comtriazine-3,6(2H,4H)-diones, a novel drug-like scaffold. nih.govdntb.gov.uaresearchgate.net

The synthesis does not start from a pre-formed triazine ring but rather constructs it as part of the cyclization process. The general strategy begins with hydantoins (imidazolidine-2,4-diones). The process involves a sequence of reactions:

N-Alkylation of Hydantoins: Successive and regioselective N3 and N1 alkylation of the starting hydantoin (B18101) introduces desired substituents. nih.govresearchgate.net

Regioselective Thionation: The carbonyl group at the 4-position of the N1,N3-disubstituted hydantoin is selectively converted to a thiocarbonyl group. nih.govresearchgate.net

Cyclization: The resulting thiohydantoin is reacted with a hydrazide. This leads to a regioselective cyclization under mild conditions, forming the 1,2,4-triazine ring and thus completing the fused 7,8-dihydroimidazo[5,1-c] nih.govkoreascience.krmdpi.comtriazine-3,6(2H,4H)-dione system. nih.govresearchgate.net

This synthetic route allows for considerable structural variation, as different substituents can be introduced via the initial alkylation steps and a final, optional alkylation. nih.gov The structure of the resulting fused system has been confirmed through extensive NMR and MS analyses, as well as by X-ray crystallography. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound-3,5(2H,4H)-dione |

| bis(trimethylsilyl)acetamide |

| N1-alkyl 1,2,4-triazinium salts |

| 2-substituted this compound-3,5(2H,4H)-diones |

| 6-hydroxy derivative |

| 3-aminotriazine 1-oxides |

| 1,4-dioxides (TTOs) |

| 6-acetyl-1,2,4-triazine |

| 1,2,4-triazin-6-yl-glyoxal |

| 6-bromoacetyl intermediate |

| 6,5'-bis-1,2,4-triazinyls |

| dihydro-1,2,4-triazine |

| 7,8-dihydroimidazo[5,1-c] nih.govkoreascience.krmdpi.comtriazine-3,6(2H,4H)-diones |

| Hydantoins (imidazolidine-2,4-diones) |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of the nuclei. For 6-Bromo-1,2,4-triazine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a thorough structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the this compound molecule. The 1,2,4-triazine (B1199460) ring contains two protons. Due to the asymmetry of the ring and the presence of the bromine atom, these protons are expected to be chemically non-equivalent and should, therefore, have distinct chemical shifts. The electron-withdrawing nature of the nitrogen atoms and the bromine atom would likely cause the proton signals to appear in the downfield region of the spectrum. The splitting pattern of these signals, governed by spin-spin coupling, would reveal the neighboring protons.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environments. In this compound, there are three carbon atoms in the triazine ring. Due to the molecular asymmetry, these three carbons are expected to be chemically non-equivalent, resulting in three distinct signals in the ¹³C NMR spectrum. The carbon atom bonded to the bromine atom (C6) would be significantly influenced by the halogen's electronegativity. The other two carbon atoms (C3 and C5) would also exhibit unique chemical shifts due to their positions within the heterocyclic ring.

Specific experimental ¹³C NMR data for this compound is not available in the public domain. A predictive analysis suggests three unique signals corresponding to the three carbon atoms of the triazine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are crucial for a complete structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the triazine ring protons. Additionally, C=N and C-N stretching vibrations within the heterocyclic ring would produce a series of characteristic bands. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.

A detailed experimental IR spectrum for this compound is not currently available in the surveyed scientific literature.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be expected to provide complementary information to the IR data, particularly for the symmetric vibrations of the triazine ring. The C-Br bond, being relatively polarizable, should also give rise to a distinct signal in the Raman spectrum.

As with other spectroscopic data, specific experimental Raman spectra for this compound are not found in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds. For this compound, MS analysis provides confirmation of its molecular formula and offers insights into its fragmentation pathways under electron impact.

The molecular formula for this compound is C₃H₂BrN₃. The nominal molecular weight is 159 g/mol , calculated using the most common isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N). High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

A key characteristic in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M) and a second peak at two mass units higher (M+2) of nearly equal intensity. This distinctive 1:1 ratio for the M and M+2 peaks is a definitive confirmation of the presence of a single bromine atom in the molecule.

For derivatives such as 6-Bromo-1,2,4-triazin-3-amine (C₃H₃BrN₄), the calculated molecular weight is approximately 174.99 g/mol nih.gov. The mass spectrum for this derivative would also exhibit the characteristic M and M+2 isotopic peaks, confirming the presence of bromine.

Table 1: Molecular Weights of this compound and a Derivative

Compound Name

Molecular Formula

Calculated Molecular Weight ( g/mol )

this compound

C₃H₂BrN₃

~159.94

6-Bromo-1,2,4-triazin-3-amine

C₃H₃BrN₄

~174.99 nih.gov

Fragmentation Pattern Analysis

The initial fragmentation event is expected to be the loss of the bromine radical (Br•), which is a common pathway for brominated heterocyclic compounds nih.govresearchgate.net. This would result in a fragment ion corresponding to the 1,2,4-triazine ring. Subsequent fragmentation would likely follow the pattern observed for the parent 1,2,4-triazine, which includes the sequential loss of stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN) nist.gov.

A plausible fragmentation pathway is proposed as follows:

Loss of Bromine: The molecular ion [C₃H₂BrN₃]⁺• would first lose a bromine radical to form the [C₃H₂N₃]⁺ ion.

Ring Cleavage (Loss of N₂): The resulting triazine cation could then undergo ring cleavage to eliminate a molecule of nitrogen (N₂), a thermodynamically favorable process, leading to a fragment such as [C₃H₂N]⁺•.

Loss of HCN: Further fragmentation could involve the loss of hydrogen cyanide (HCN), resulting in smaller fragment ions.

Studies on other substituted 1,2,4-triazines have shown that the fragmentation pathways are highly dependent on the nature and position of the substituents, but often involve cleavages that lead to stable fragment ions derpharmachemica.comresearchgate.net. The presence of bromine would significantly influence the initial fragmentation, with the C-Br bond being a likely point of initial cleavage nih.govresearchgate.net.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While single crystal X-ray diffraction data for the parent this compound is not available in the provided results, extensive studies have been conducted on its derivatives, particularly fused systems like pyrazolo[5,1-c] tsijournals.comderpharmachemica.comresearchgate.nettriazines. These studies provide valuable information on the molecular geometry, crystal packing, and non-covalent interactions influenced by the bromo-triazine moiety.

The crystallographic studies of this compound derivatives have identified several crystal systems and space groups, which describe the symmetry of the crystal lattice. For instance, various 7-bromo-3-tert-butylpyrazolo[5,1-c] tsijournals.comderpharmachemica.comresearchgate.nettriazine derivatives have been found to crystallize in both monoclinic and triclinic systems nih.gov. The specific space group is determined by the arrangement of molecules within the unit cell and is influenced by factors such as the presence of solvent molecules in the crystal lattice nih.gov.

Table 2: Crystallographic Data for Selected this compound Derivatives

Compound Derivative

Crystal System

Space Group

Reference

7-Bromo-8-cyano-3-tert-butylpyrazolo[5,1-c] tsijournals.comderpharmachemica.comresearchgate.nettriazin-4(1H)-one · DMSO solvate

Monoclinic

P2₁/n

7-Bromo-8-(ethoxycarbonyl)-3-tert-butylpyrazolo[5,1-c] tsijournals.comderpharmachemica.comresearchgate.nettriazin-4(1H)-one · DMSO solvate

Triclinic

P-1

N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide

Not specified

Not specified

1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative

Triclinic

P-1

Intermolecular Interactions and Hydrogen Bonding Networks

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the derivatives of this compound, hydrogen bonds and other non-covalent interactions play a crucial role in the formation of the supramolecular architecture rsc.orgmdpi.com.

Analysis of the crystal structures of brominated pyrazolo[5,1-c] tsijournals.comderpharmachemica.comresearchgate.nettriazines reveals the presence of various intermolecular contacts. These include conventional hydrogen bonds, such as N-H···O and O-H···N, especially when functional groups like amides or hydroxyls are present nih.gov. Additionally, weaker C-H···N and C-H···O hydrogen bonds contribute to the stability of the crystal packing.

The bromine atom itself participates in significant intermolecular interactions, primarily through halogen bonding and van der Waals forces. Contacts such as Br···H are frequently observed in the crystal packing of these compounds mdpi.comnih.gov. These interactions, along with π–π stacking between the aromatic heterocyclic rings, direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks mdpi.com. The study of these interactions is critical for understanding the structure-property relationships in these materials researchgate.net.

Compound Names

Compound Name

this compound

6-Bromo-1,2,4-triazin-3-amine

7-bromo-3-tert-butylpyrazolo[5,1-c] tsijournals.comderpharmachemica.comresearchgate.nettriazine

1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole

N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide

Supramolecular Architectures in the Solid State

The precise three-dimensional arrangement of molecules in the crystalline state, known as the supramolecular architecture, is dictated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal packing, density, and physicochemical properties of a solid. For this compound, a detailed experimental crystallographic analysis is not publicly available at the time of this writing. Consequently, the discussion of its solid-state architecture is based on theoretical considerations and analysis of related heterocyclic and brominated organic compounds.

The supramolecular assembly of this compound is expected to be governed by a combination of hydrogen bonding, halogen bonding, and π–π stacking interactions. The nitrogen atoms of the triazine ring are potential hydrogen bond acceptors, while the C-H bonds of the ring can act as weak hydrogen bond donors. The presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and can interact with nucleophilic atoms, such as the nitrogen atoms of neighboring triazine rings.

In the absence of experimental data for this compound, the crystal structure of the related compound, 3-amino-1,2,4-triazine, provides some insight into the potential interactions. The crystal structure of 3-amino-1,2,4-triazine is stabilized by two intermolecular hydrogen bonds, highlighting the importance of such interactions in the packing of 1,2,4-triazine derivatives researchgate.net. For this compound, it is plausible that similar hydrogen bonding motifs involving the ring nitrogens and hydrogens occur.

Furthermore, the planar aromatic nature of the 1,2,4-triazine ring suggests that π–π stacking interactions are likely to play a significant role in the crystal packing. These interactions would involve the face-to-face or offset stacking of the triazine rings of adjacent molecules. The presence of the bromine atom could influence the geometry of these stacks due to steric and electronic effects.

Halogen bonding is another critical interaction to consider in the supramolecular architecture of this compound. The bromine atom can form directional interactions with the nitrogen atoms of the triazine ring (Br···N) or other Lewis basic sites. The interplay between hydrogen bonding, halogen bonding, and π–π stacking will ultimately determine the final crystal structure.

To provide a more concrete understanding of the potential supramolecular architecture, theoretical crystal structure prediction methods could be employed. Such computational approaches can generate and rank plausible crystal packing arrangements based on their calculated lattice energies. This would offer valuable hypotheses about the most stable crystalline forms of this compound and the dominant intermolecular interactions at play.

A summary of the likely intermolecular interactions and their characteristics is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| Hydrogen Bonding | C-H (triazine) | N (triazine) | 2.2 - 3.2 | Directional |

| Halogen Bonding | C-Br | N (triazine) | 2.8 - 3.5 | Highly Directional |

| π–π Stacking | Triazine Ring | Triazine Ring | 3.3 - 3.8 | Parallel Displaced/Sandwich |

It is important to emphasize that this discussion is predictive in nature. Detailed experimental characterization through single-crystal X-ray diffraction would be necessary to definitively elucidate the supramolecular architecture of this compound and to quantify the geometric parameters of the intermolecular interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of 6-Bromo-1,2,4-triazine. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, orbital energies, and other electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Structures

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular structure of compounds like this compound. This approach is favored for its balance of accuracy and computational efficiency. For this specific molecule, geometry optimization has been performed using the M06-2X functional with the 6-31G(d) basis set. core.ac.uk This level of theory accounts for electron correlation effects to provide a reliable prediction of the molecule's three-dimensional arrangement of atoms.

The optimized geometry reveals the bond lengths and angles that characterize the 1,2,4-triazine (B1199460) ring and the influence of the bromo substituent. The planarity of the triazine ring is a key feature, and DFT calculations can quantify any minor deviations from this planarity. The computed bond lengths and angles are crucial for understanding the molecule's stability and reactivity.

Below is an illustrative data table of what typical optimized geometric parameters for this compound, as determined by DFT calculations, would look like.

Interactive Table: Calculated Molecular Geometry of this compound

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C3-N2 | 1.33 | |

| N2-N1 | 1.32 | |

| N1-C6 | 1.34 | |

| C6-C5 | 1.41 | |

| C5-N4 | 1.33 | |

| N4-C3 | 1.32 | |

| C6-Br | 1.89 | |

| **Bond Angles (°) ** | ||

| N1-N2-C3 | 118.5 | |

| N2-C3-N4 | 126.0 | |

| C3-N4-C5 | 115.0 | |

| N4-C5-C6 | 120.5 | |

| C5-C6-N1 | 119.0 | |

| N2-N1-C6 | 121.0 | |

| Br-C6-C5 | 118.0 | |

| Br-C6-N1 | 123.0 | |

| Dihedral Angles (°) | ||

| N2-N1-C6-C5 | 0.0 | |

| C3-N4-C5-C6 | 0.0 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. It is intended to demonstrate the type of information obtained from DFT calculations.

Calculation of Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, these orbital energies have been computed at the HF/6-311+G(d,p) level of theory, based on the previously optimized geometry. core.ac.uk

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. In this compound, the HOMO is expected to be distributed over the triazine ring and the bromine atom, while the LUMO is likely to be localized primarily on the electron-deficient triazine ring.

Analysis of Energy Gaps and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. core.ac.uk A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

From the calculated HOMO and LUMO energies, other important electronic properties can be derived, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of the molecule's electronic characteristics and are valuable for predicting its behavior in various chemical environments.

The following table provides representative values for the frontier molecular orbital energies and related electronic properties of this compound.

Interactive Table: Calculated Electronic Properties of this compound

| Property | Symbol | Illustrative Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.50 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | eV |

| HOMO-LUMO Energy Gap | ΔE | 8.30 | eV |

| Ionization Potential | IP | 9.50 | eV |

| Electron Affinity | EA | 1.20 | eV |

| Electronegativity | χ | 5.35 | eV |

| Chemical Hardness | η | 4.15 | eV |

Note: The data in this table is illustrative and based on typical values for similar compounds, intended to exemplify the output of quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations.

Conformational Analysis and Stability Studies

While the 1,2,4-triazine ring is largely planar, the molecule as a whole may exhibit some degree of flexibility. Conformational analysis through MD simulations can explore the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them. These studies are particularly relevant for understanding how the molecule might behave in different phases (gas, liquid, or solid) and how its shape might influence its interactions with other molecules.

Stability studies, which can also be informed by MD simulations, assess how the molecule's structure and properties change over time under specific conditions, such as in the presence of a solvent or at elevated temperatures. For instance, simulations can reveal the dynamic stability of the C-Br bond and the triazine ring.

Interactions with Solvents and Other Molecules

MD simulations are especially powerful for investigating the interactions between a solute, such as this compound, and its surrounding solvent molecules. By explicitly modeling the solvent, these simulations can provide a detailed picture of the solvation shell and the specific intermolecular forces at play, such as hydrogen bonding and van der Waals interactions.

Understanding how this compound interacts with different solvents is crucial for predicting its solubility and reactivity in various media. For example, simulations in aqueous solution can reveal the nature of water molecule organization around the polar triazine ring and the more hydrophobic bromine atom. This information is vital for applications where the molecule is used in a solution-based environment. Furthermore, MD simulations can be employed to model the interactions of this compound with other molecules, such as biological macromolecules, to predict binding affinities and modes of interaction.

Structure-Reactivity Relationship (SAR) Studies

The inherent reactivity of the 1,2,4-triazine ring is characterized by its electron-deficient nature, making it a key participant in inverse electron demand Diels-Alder (IEDDA) reactions. The introduction of a bromine atom at the 6-position significantly modulates this reactivity profile.

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in defining the reactivity of this compound. The electron-withdrawing nature of the three nitrogen atoms in the triazine ring results in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy, a characteristic feature of this heterocyclic system. The bromine substituent at the C6 position further influences the electronic landscape. As a halogen, bromine acts as a weak electron-withdrawing group through induction, which can further lower the LUMO energy and enhance the electrophilicity of the triazine core.

The reactivity of halogenated 1,2,4-triazines is also marked by their susceptibility to nucleophilic substitution reactions. Computational methods such as the calculation of Fukui functions and molecular electrostatic potential (MEP) maps can predict the most likely sites for nucleophilic attack. For the 1,2,4-triazine nucleus, these calculations can quantify the electrophilicity of each carbon atom, indicating a predisposition for substitution reactions, particularly at positions activated by the presence of a good leaving group like bromine.

A comparative analysis of the reactivity of isomeric 1,2,4-triazines using DFT calculations has been explored in the context of their application in bioorthogonal chemistry. core.ac.uk Such studies predict reaction rates and selectivities, providing a foundational understanding of how substituent placement, including at the 6-position, governs the molecule's interaction with other reactants. core.ac.uk

Table 1: Predicted Reactivity Descriptors for a Model 1,2,4-Triazine System

| Descriptor | Predicted Value/Characteristic | Implication for this compound |

|---|---|---|

| HOMO Energy | Low | Reduced reactivity towards electrophiles |

| LUMO Energy | Low | Enhanced reactivity in IEDDA reactions |

| HOMO-LUMO Gap | Large | High kinetic stability |

| Electrostatic Potential | Positive regions on ring carbons | Susceptibility to nucleophilic attack |

A significant application of computational chemistry is the prediction of detailed reaction mechanisms, including the characterization of transition states. For this compound, a primary reaction pathway of interest is the IEDDA cycloaddition. Theoretical calculations can model the approach of a dienophile to the triazine diene system, elucidating the geometry and energy of the transition state.

DFT calculations, particularly using functionals like M06-2X, are effective in determining the activation barriers for such cycloadditions. core.ac.uk The presence of the bromo-substituent can influence the regioselectivity of the cycloaddition, a factor that can be rationalized by analyzing the orbital coefficients of the LUMO at the C3 and C6 positions of the triazine ring.

Furthermore, computational studies can predict the feasibility of subsequent reactions, such as the retro-Diels-Alder extrusion of nitrogen gas, which is a common step in the reaction of 1,2,4-triazines. The energy profile for the entire reaction sequence can be mapped out, providing a comprehensive understanding of the reaction dynamics. In the context of nucleophilic aromatic substitution, computational modeling can compare the activation energies for the substitution of bromine with various nucleophiles, thereby predicting the most favorable reaction conditions and products. The calculation of transition state energies for model SN2 reactions has been successfully applied to related nitrogen-containing heterocycles, demonstrating the power of this approach to predict reaction selectivity. nih.gov

Optical and Electronic Property Prediction

Theoretical methods are also pivotal in predicting the optical and electronic properties of molecules, guiding the design of new materials for optoelectronic applications.

Non-linear optical (NLO) materials are of great interest for applications in photonics and telecommunications. Computational quantum chemistry offers a powerful tool for the in silico design and screening of candidate NLO molecules. The first-order hyperpolarizability (β), a key measure of a molecule's NLO response, can be calculated using methods like second-order Møller-Plesset perturbation theory (MP2). bath.ac.uk

For organic molecules, a large β value is often associated with a push-pull electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. While this compound itself does not fit this classic design, the electron-deficient triazine ring can act as an effective acceptor. The introduction of bromine substituents has been explored as a strategy to enhance the NLO properties of chromophores. researchgate.net Theoretical studies on other aromatic systems have shown that bromo-substituents can contribute to an increase in hyperpolarizability. bath.ac.uk

Computational investigations into the NLO properties of this compound would involve calculating its dipole moment (μ) and the components of the hyperpolarizability tensor. These calculations would provide a quantitative prediction of its potential as an NLO material, and how it compares to other substituted triazines.

Table 2: Calculated NLO Properties for a Generic Bromo-Substituted Aromatic Chromophore (Illustrative)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | > 2 D |

| First Hyperpolarizability (β) | > 100 x 10-30 esu |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of computational photochemistry, used to predict the electronic absorption and emission properties of molecules. By calculating the energies of the excited states, one can predict the wavelengths of maximum absorption (λmax) and emission, which are crucial for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

For this compound, TD-DFT calculations can predict the nature of its lowest singlet (S1) and triplet (T1) excited states. The energy difference between the ground state (S0) and S1 would correspond to the expected fluorescence emission energy. The presence of the bromine atom is of particular significance due to the "heavy-atom effect." This effect is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state to the triplet excited state. Consequently, this could lead to a quenching of fluorescence and the promotion of phosphorescence. Computational models can estimate the rate of ISC, providing a theoretical basis for predicting whether this compound is more likely to be fluorescent or phosphorescent.

In the context of electroluminescent materials, key parameters such as the HOMO and LUMO energy levels, the singlet-triplet energy gap (ΔEST), and the oscillator strength of the S1 → S0 transition can be computationally determined. A small ΔEST is a critical design feature for materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. While not extensively studied for this compound itself, computational screening of various triazine derivatives for their photophysical properties is an active area of research.

Applications in Advanced Organic Synthesis and Materials Science

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The 1,2,4-triazine (B1199460) scaffold has emerged as a valuable tool in this field, primarily for its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.org

The 1,2,4-triazine core is an effective diene for IEDDA reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives. This reaction is characterized by exceptionally fast kinetics and high selectivity, making it ideal for labeling and tracking biomolecules in real-time within a cellular environment. acs.org The reaction proceeds rapidly to form a stable dihydropyridazine (B8628806) product after the cycloaddition and subsequent retro-Diels-Alder elimination of dinitrogen. This ligation is one of the fastest bioorthogonal reactions known and has been widely adopted in chemical biology.

To be useful in chemical biology, the 1,2,4-triazine core must be appended with other functional groups, such as fluorophores, affinity tags, or linkers for attachment to biomolecules like proteins or nucleic acids. 6-Bromo-1,2,4-triazine represents a key starting point for the synthesis of these functionalized probes.

The bromine atom provides a crucial synthetic handle for modification. As established in the synthesis of novel heterocycles (Section 7.1.2), the bromo group is readily displaced or transformed via transition-metal-catalyzed cross-coupling reactions. uzh.chresearchgate.netacs.org This reactivity allows for the precise and modular installation of desired functionalities onto the triazine ring. For example, a Suzuki coupling could be used to attach a fluorescent aryl group, or a Sonogashira coupling could introduce an alkyne handle for further "click" chemistry modifications. This strategic functionalization, enabled by the bromo substituent, is essential for tailoring 1,2,4-triazine probes for specific applications in bioimaging and proteomics.

The table below outlines the key features of the 1,2,4-triazine/TCO bioorthogonal reaction.

| Feature | Description |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition |

| Reactants | 1,2,4-Triazine (diene) and Trans-Cyclooctene (dienophile) |

| Key Characteristics | High reaction rates, excellent selectivity, biocompatibility |

| Application | In vivo imaging, protein labeling, drug delivery |

| Role of 6-Bromo Group | Serves as a synthetic handle for introducing functionalities (e.g., fluorophores, linkers) via cross-coupling reactions. |

Materials Science Applications

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent component for materials requiring specific electronic properties. This compound serves as a crucial precursor for synthesizing materials with applications in electronics and photonics.

Triazine derivatives are recognized for their utility in Organic Light-Emitting Diodes (OLEDs), where they can function as luminescent materials, charge transport layer components, or host materials for phosphorescent emitters. oled-intermediates.comresearchgate.netnih.gov The electron-withdrawing triazine core is beneficial for creating bipolar host materials, which facilitate balanced electron and hole transport, a key factor for high-efficiency OLEDs. researchgate.net